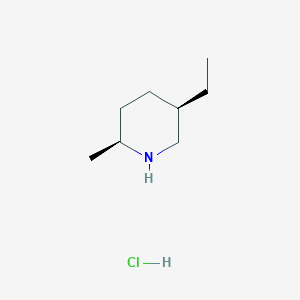
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with an imidazole ring. Compounds containing cyclopropane and imidazole moieties are often of interest due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the imidazole group. Common synthetic routes may include:
Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Imidazole Introduction: Alkylation or acylation reactions to attach the imidazole ring to the cyclopropane.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow chemistry or the use of biocatalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the cyclopropane ring or the imidazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to cyclopropane ring-opened products.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with imidazole-containing substrates.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases where imidazole derivatives are effective.
Industry
Material Science: Use in the development of new materials with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action for (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(1H-Imidazol-5-yl)cyclopropan-1-amine: Lacks the methyl group on the imidazole ring.
(1R,2R)-2-(1-Methyl-1H-imidazol-4-yl)cyclopropan-1-amine: Different position of the imidazole ring attachment.
Uniqueness
Chirality: The specific (1R,2R) configuration may confer unique biological activity.
Functional Groups: The presence of both the cyclopropane ring and the imidazole ring can lead to distinct chemical reactivity and biological interactions.
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-10-4-9-3-7(10)5-2-6(5)8/h3-6H,2,8H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
OUDIBYCCQHARGQ-PHDIDXHHSA-N |
SMILES isomérico |
CN1C=NC=C1[C@@H]2C[C@H]2N |
SMILES canónico |
CN1C=NC=C1C2CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)





![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
